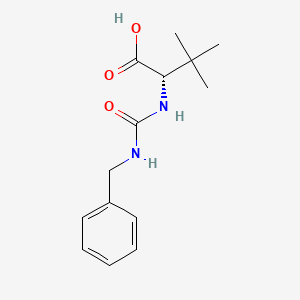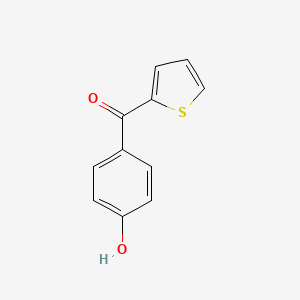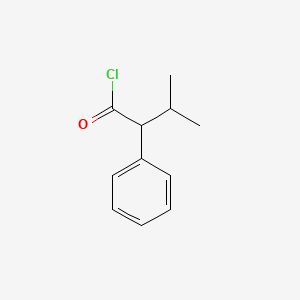
3-methyl-2-phenylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-phenylbutanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative, characterized by the presence of a phenyl group and a methyl group attached to a butyryl chloride backbone. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-methyl-2-phenylbutanoyl chloride can be synthesized through the reaction of 3-methyl-2-phenylbutyric acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-2-phenylbutyryl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methyl-2-phenylbutyric acid to the acyl chloride. The reaction is monitored to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-methyl-2-phenylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, 3-methyl-2-phenylbutyryl chloride hydrolyzes to form 3-methyl-2-phenylbutyric acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-methyl-2-phenylbutyryl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-Methyl-2-phenylbutyric Acid: Formed by hydrolysis.
科学研究应用
3-methyl-2-phenylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-methyl-2-phenylbutyryl group into various molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-methyl-2-phenylbutyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Butyryl Chloride: Similar in structure but lacks the phenyl and methyl groups.
2-Phenylbutyryl Chloride: Similar but without the methyl group at the 3-position.
Isobutyryl Chloride: Similar but with a different arrangement of the carbon atoms.
Uniqueness
3-methyl-2-phenylbutanoyl chloride is unique due to the presence of both a phenyl group and a methyl group, which can influence its reactivity and the types of derivatives it can form
属性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
3-methyl-2-phenylbutanoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI 键 |
HHZACHCTBBRYEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
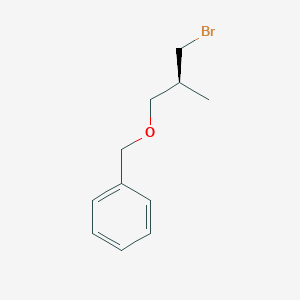
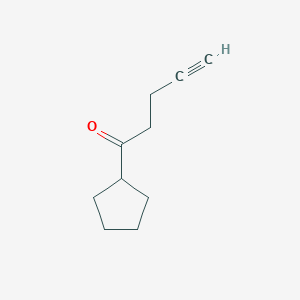
![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)
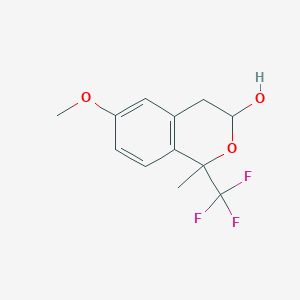

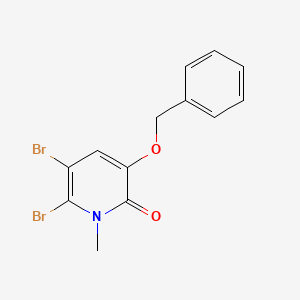
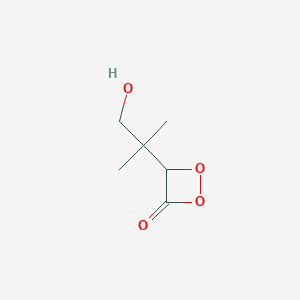
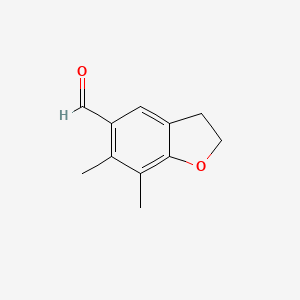
![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)
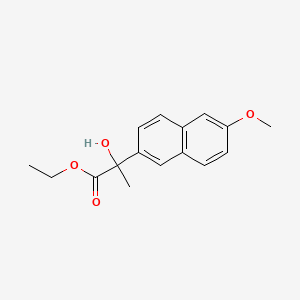
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)
